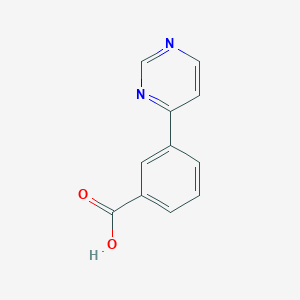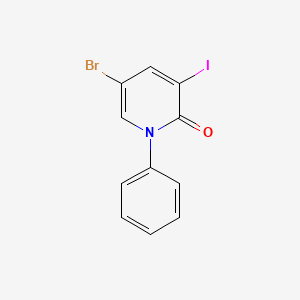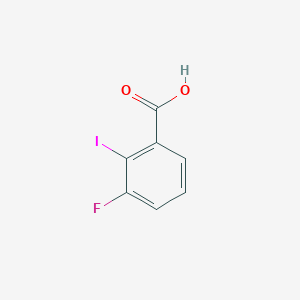![molecular formula C18H22O5 B1322241 [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 438030-04-7](/img/structure/B1322241.png)
[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Overview
Description
[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, also known as HMOCA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the chromen-7-yl group, and is composed of a hexyl group, a methyl group, and an oxo group. HMOCA has been found to have a variety of biochemical and physiological effects, and is used for a number of different lab experiments.
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Thiazolidin-4-ones : The compound was used in synthesizing a range of thiazolidin-4-ones, which were then screened for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
- Antimicrobial Derivatives : Derivatives of the compound were prepared and their antimicrobial activity was assessed, contributing to the development of novel antimicrobial agents (Čačić et al., 2006).
- Synthesis of Fatty Acids : Research explored synthesizing fatty acids with an o-heterocycle in their terminal positions using similar compounds (Yamaguchi et al., 1992).
- Antineoplastic Activity : The compound contributed to the synthesis of derivatives with potential antineoplastic activities, highlighting its role in cancer research (Gašparová et al., 2013).
- Aromatic Carbamates Synthesis : The compound was used in the synthesis of aromatic carbamates derivatives with chromen-2-one fragments, indicating its versatility in chemical synthesis (Velikorodov et al., 2014).
Pharmacological and Biomedical Applications
- Photoactive Cellulose Derivatives : Utilization in the synthesis of water-soluble, photoactive cellulose derivatives, indicating its potential in the development of smart materials (Wondraczek et al., 2012).
- Coumarino[4,3-c] Pyrazoles : Played a role in the synthesis of N1-substituted coumarino[4,3-c] pyrazoles, which may have pharmacological applications (Čačić et al., 2003).
- Triazole Derivatives : Was key in synthesizing novel triazole derivatives, a class of compounds known for their diverse biological activities (Mottaghinejad & Alibakhshi, 2018).
- Antioxidant Activity : Its derivatives were evaluated for antioxidant activity, providing insights into their potential therapeutic uses (Čačić et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-3-4-5-6-7-15-12(2)14-9-8-13(22-11-17(19)20)10-16(14)23-18(15)21/h8-10H,3-7,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKNMGYLNXTJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)


![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)